molecular formula C5H15BClNO7 B13712922 3-Chloro-4-pyridineboronic acid pentahydrate

3-Chloro-4-pyridineboronic acid pentahydrate

Cat. No.: B13712922
M. Wt: 247.44 g/mol
InChI Key: VXVNAGROCBZNRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-pyridineboronic acid pentahydrate typically involves the reaction of 3-chloro-4-pyridine with boronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-pyridineboronic acid pentahydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-4-pyridineboronic acid pentahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-pyridineboronic acid pentahydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

  • 3-Chloro-4-pyridineboronic acid hydrate
  • 4-Pyridineboronic acid
  • 3-Bromo-4-pyridineboronic acid

Comparison: Compared to these similar compounds, 3-Chloro-4-pyridineboronic acid pentahydrate is unique due to its specific chlorine substitution at the 3-position of the pyridine ring. This substitution can significantly influence its reactivity and interaction with other molecules, making it particularly useful in certain chemical and biochemical applications .

Properties

Molecular Formula

C5H15BClNO7

Molecular Weight

247.44 g/mol

IUPAC Name

(3-chloropyridin-4-yl)boronic acid;pentahydrate

InChI

InChI=1S/C5H5BClNO2.5H2O/c7-5-3-8-2-1-4(5)6(9)10;;;;;/h1-3,9-10H;5*1H2

InChI Key

VXVNAGROCBZNRD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)Cl)(O)O.O.O.O.O.O

Origin of Product

United States

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